molecular formula C30H32N4O3S B2964508 N-isopropyl-4-((2-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115323-89-1

N-isopropyl-4-((2-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Cat. No. B2964508
CAS RN: 1115323-89-1
M. Wt: 528.67
InChI Key: UFKXTTWEQQVLLL-UHFFFAOYSA-N
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Description

N-isopropyl-4-((2-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C30H32N4O3S and its molecular weight is 528.67. The purity is usually 95%.
BenchChem offers high-quality N-isopropyl-4-((2-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropyl-4-((2-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • This compound has been involved in studies focused on the synthesis and characterization of new chemical structures. For example, research by Desai, Shihora, and Moradia (2007) investigated the synthesis of new quinazolines as potential antimicrobial agents, where similar structural compounds were synthesized and screened for antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Application in Polymer Science

  • In polymer science, compounds with similar structures have been studied for their potential in creating new materials. Imai, Maldar, and Kakimoto (1984) synthesized novel polyimides from similar compounds, demonstrating the material's solubility and thermal stability, indicating its potential use in various industrial applications (Imai, Maldar, & Kakimoto, 1984).

Potential in Drug Development

  • Compounds with a similar molecular structure have been explored in drug development, particularly in the creation of antipsychotic agents. Norman et al. (1996) synthesized heterocyclic analogs of a known antipsychotic agent and evaluated their potential, highlighting the versatility of such compounds in pharmaceutical research (Norman, Navas, Thompson, & Rigdon, 1996).

Analytical Chemistry Applications

  • In analytical chemistry, similar structures have been used in the study of mass spectrometry and fragmentation of derivatized compounds. Harvey (2000) worked on derivatizing N-linked carbohydrates and analyzing their electrospray and collision-induced dissociation fragmentation spectra, demonstrating the compound's utility in detailed molecular analysis (Harvey, 2000).

Exploring Chemical Reactions and Properties

properties

IUPAC Name

4-[[4-oxo-2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O3S/c1-19(2)22-13-15-24(16-14-22)32-27(35)18-38-30-33-26-8-6-5-7-25(26)29(37)34(30)17-21-9-11-23(12-10-21)28(36)31-20(3)4/h5-16,19-20H,17-18H2,1-4H3,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKXTTWEQQVLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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